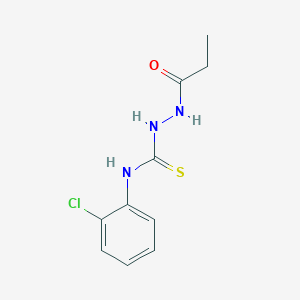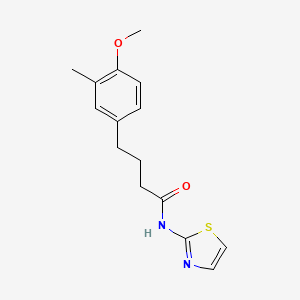![molecular formula C19H22N8O3S B4663402 5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4663402.png)
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a triazine ring, a thiadiazole ring, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under acidic conditions.
Final Assembly: The final compound is assembled by linking the triazine and thiadiazole intermediates through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of partially reduced intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially reduced triazine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, such as kinases.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-ethylurea
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a triazine ring, a thiadiazole ring, and morpholine groups This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
5-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c20-16-25-24-15(31-16)13-1-3-14(4-2-13)30-19-22-17(26-5-9-28-10-6-26)21-18(23-19)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSVFPZTZYWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)C4=NN=C(S4)N)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4663343.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-2-[2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE](/img/structure/B4663361.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4663369.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4663375.png)


![methyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4663396.png)
![N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4663399.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4663421.png)
![3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-ETHYLUREA](/img/structure/B4663426.png)
![2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4663430.png)
